REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[N:4][CH:3]=1.C[N:12]1C(=O)CCC1.ClC(OCC(C)C)=O.[NH4+].[OH-]>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:12])=[O:10])[CH:5]=[N:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=CC(=N1)C(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.77 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate was rapidly formed and after 15 min it
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Crystallization from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC(=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |